2-(2,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a phenoxy group, a hydrazide group, and a methoxyphenyl group. It is used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with hydrazine hydrate to form 2-(2,4-dimethylphenoxy)acetohydrazide. This intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydrazide groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)acetohydrazide
- 4-(2-hydrazino-2-oxoethoxy)-m-xylene
- 2,4-dimethylphenoxyacetic acid hydrazide
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H20N2O4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-7-16(13(2)8-12)24-11-18(22)20-19-10-14-5-6-15(21)17(9-14)23-3/h4-10,21H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
SCDZMODMNCXVOO-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
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